Cas no 54289-76-8 (2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-)
54289-76-8 structure
Product Name:2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-
Numero CAS:54289-76-8
MF:C12H11NO3
MW:217.220643281937
CID:354989
PubChem ID:54697138
Update Time:2025-06-10
2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-
- 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE
- 3-acetyl-4-hydroxy-1-methylquinolin-2-one
- 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
- CHEMBL1360898
- MFCD00220073
- 3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one
- HMS2721K08
- SMR000336845
- MLS000763494
- 54289-76-8
- HMS559P11
- 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone #
- InChI=1/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H
- Maybridge1_006501
- 3-acetyl-4-hydroxy-1-methyl-2-quinolone
- NGXLZSYWEVIMPO-UHFFFAOYSA-N
- CCG-247886
- 10X-0936
- SCHEMBL2281039
- DTXSID20715987
- AKOS000267081
- 1-Methyl-3-acetyl-4-hydroxyquinol-2-one
- CS-0453536
-
- Inchi: 1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
- Chiave InChI: NGXLZSYWEVIMPO-UHFFFAOYSA-N
- Sorrisi: OC1=C(C(C)=O)C(N(C)C2C=CC=CC=21)=O
Proprietà calcolate
- Massa esatta: 217.07393
- Massa monoisotopica: 217.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 373
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.6A^2
- XLogP3: 1.3
Proprietà sperimentali
- PSA: 57.61
2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32148-1g |
3-Acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | 95% | 1g |
£602.00 | 2025-02-20 | |
| OTAVAchemicals | 11639120-50MG |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | 95% | 50MG |
$72 | 2023-07-10 | |
| OTAVAchemicals | 11639120-250MG |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | 95% | 250MG |
$144 | 2023-07-10 | |
| OTAVAchemicals | 11639120-1000MG |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | 95% | 1g |
$371 | 2023-07-10 | |
| A2B Chem LLC | AI69852-1mg |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI69852-5mg |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI69852-10mg |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI69852-500mg |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 500mg |
$466.00 | 2024-04-19 | |
| A2B Chem LLC | AI69852-1g |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 1g |
$787.00 | 2024-04-19 | |
| A2B Chem LLC | AI69852-5g |
3-acetyl-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one |
54289-76-8 | >95% | 5g |
$2713.00 | 2024-04-19 |
2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
54289-76-8 (2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl-) Prodotti correlati
- 84088-42-6(Roquinimex)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti